molecular formula C14H11N3O3S2 B5609949 7-hydroxy-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}[1,3]thiazolo[4,5-d]pyrimidin-5(4H)-one

7-hydroxy-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}[1,3]thiazolo[4,5-d]pyrimidin-5(4H)-one

Cat. No. B5609949
M. Wt: 333.4 g/mol
InChI Key: YMKJJYUZHURPOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Organosulphur thiazolo-pyrimidines, which may include compounds similar to 7-hydroxy-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}[1,3]thiazolo[4,5-d]pyrimidin-5(4H)-one, are synthesized for their diverse pharmacological activities. The molecular structures of such synthesized compounds are typically confirmed using IR, NMR, and mass spectrum analyses (Goyal et al., 2023).

Molecular Structure Analysis

  • The molecular structure of similar thiazolo-pyrimidine derivatives, such as 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, has been established through X-ray structural analysis, which provides detailed insight into their molecular conformation and arrangement (Elokhina et al., 1996).

Chemical Reactions and Properties

  • The synthesis of derivatives of substituted 7-hydroxy-5H-1.3.4-thiadiazolo[3.2-a]pyrimidin-5-ones, including potential antimicrobial agents, involves reactions described through IR, NMR, and MS data, offering insights into the compound's chemical behavior and reactivity (Soliman et al., 1978).

Physical Properties Analysis

  • The physical properties of related compounds, like the 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one, are studied through reactions with various chemical agents. These studies reveal important aspects like reactivity and stability, which are crucial for understanding the physical characteristics of these compounds (Kukaniev et al., 1998).

Chemical Properties Analysis

  • Further analysis of similar compounds, such as 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester, through IR, NMR, and X-ray diffraction, reveals detailed chemical properties, including bonding, functional groups, and molecular interactions (Nagarajaiah & Begum, 2015).

properties

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-7-2-4-8(5-3-7)9(18)6-21-14-16-11-10(22-14)12(19)17-13(20)15-11/h2-5H,6H2,1H3,(H2,15,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKJJYUZHURPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(S2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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